3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile
Overview
Description
3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.232 g/mol. This compound is known for its unique structure, which includes an amino group, a pyrrolidine ring, and a pyridine ring with a cyano group. It is primarily used in scientific research and various industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile typically involves multiple steps, starting with the reaction of pyridine derivatives with appropriate reagents to introduce the pyrrolidine and amino groups. One common method involves the reaction of 2-chloro-6-pyrrolidin-1-ylpyridine with ammonia under specific conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The reactions can lead to the formation of various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in the study of biological systems and processes, particularly in the development of new drugs and therapies.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
3-Amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile is unique due to its specific structure and properties. Similar compounds include other pyridine derivatives and amines, but the presence of the pyrrolidine ring and cyano group sets it apart. These similar compounds may have different reactivity and applications based on their structural differences.
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Properties
IUPAC Name |
3-amino-6-pyrrolidin-1-ylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-7-9-8(12)3-4-10(13-9)14-5-1-2-6-14/h3-4H,1-2,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUHPBWKPBSDSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C=C2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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